Cas no 1807390-82-4 (2,3-Dimethyl-5-hydroxycinnamic acid)

2,3-Dimethyl-5-hydroxycinnamic acid 化学的及び物理的性質
名前と識別子
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- 2,3-Dimethyl-5-hydroxycinnamic acid
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- インチ: 1S/C11H12O3/c1-7-5-10(12)6-9(8(7)2)3-4-11(13)14/h3-6,12H,1-2H3,(H,13,14)/b4-3+
- InChIKey: YNDWRDCBWWAFAX-ONEGZZNKSA-N
- SMILES: OC1C=C(/C=C/C(=O)O)C(C)=C(C)C=1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 235
- トポロジー分子極性表面積: 57.5
- XLogP3: 2.2
2,3-Dimethyl-5-hydroxycinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010005978-500mg |
2,3-Dimethyl-5-hydroxycinnamic acid |
1807390-82-4 | 97% | 500mg |
$782.40 | 2023-09-02 | |
Alichem | A010005978-250mg |
2,3-Dimethyl-5-hydroxycinnamic acid |
1807390-82-4 | 97% | 250mg |
$499.20 | 2023-09-02 | |
Alichem | A010005978-1g |
2,3-Dimethyl-5-hydroxycinnamic acid |
1807390-82-4 | 97% | 1g |
$1549.60 | 2023-09-02 |
2,3-Dimethyl-5-hydroxycinnamic acid 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
2,3-Dimethyl-5-hydroxycinnamic acidに関する追加情報
2,3-Dimethyl-5-hydroxycinnamic acid: A Comprehensive Overview
2,3-Dimethyl-5-hydroxycinnamic acid (CAS No. 1807390-82-4) is a unique compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its distinct structural features, which include a cinnamic acid backbone with two methyl groups and a hydroxyl group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2,3-Dimethyl-5-hydroxycinnamic acid can be represented as C11H12O3. The presence of the hydroxyl group at the 5-position and the two methyl groups at the 2 and 3 positions imparts specific chemical properties that are of interest to researchers. The compound's stability, solubility, and reactivity are influenced by these functional groups, making it a valuable candidate for various scientific investigations.
Recent studies have explored the potential biological activities of 2,3-Dimethyl-5-hydroxycinnamic acid. One notable area of research is its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is associated with various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. In vitro studies have shown that 2,3-Dimethyl-5-hydroxycinnamic acid exhibits potent antioxidant activity, as measured by its ability to scavenge free radicals and inhibit lipid peroxidation.
Beyond its antioxidant properties, 2,3-Dimethyl-5-hydroxycinnamic acid has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests that 2,3-Dimethyl-5-hydroxycinnamic acid may have therapeutic potential in managing inflammatory conditions.
In the realm of cancer research, 2,3-Dimethyl-5-hydroxycinnamic acid has shown promise as an anticancer agent. Studies have reported that it can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell survival and proliferation. These findings highlight the potential of 2,3-Dimethyl-5-hydroxycinnamic acid as a lead compound for developing novel anticancer drugs.
The pharmacokinetic properties of 2,3-Dimethyl-5-hydroxycinnamic acid are also an important area of investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has favorable pharmacokinetic profiles, with good bioavailability and low toxicity. However, further research is needed to optimize its delivery and efficacy.
In addition to its therapeutic applications, 2,3-Dimethyl-5-hydroxycinnamic acid has potential uses in other areas such as cosmetics and food science. Its antioxidant properties make it a candidate for use in skin care products to protect against UV-induced damage and premature aging. In the food industry, it may be explored for its ability to extend shelf life by preventing oxidation of fats and oils.
The synthesis of 2,3-Dimethyl-5-hydroxycinnamic acid has been optimized using various methods to improve yield and purity. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid followed by demethylation to introduce the hydroxyl group. Advanced synthetic techniques such as microwave-assisted synthesis have also been employed to enhance efficiency and reduce reaction times.
In conclusion, 2,3-Dimethyl-5-hydroxycinnamic acid (CAS No. 1807390-82-4) is a multifaceted compound with a range of potential applications in medicine, cosmetics, and food science. Its unique chemical structure confers valuable biological activities such as antioxidant and anti-inflammatory properties. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential. As scientific understanding advances, this compound may play an increasingly important role in addressing various health challenges.
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